molecular formula C14H13NO5 B1493278 Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carboxylate CAS No. 2098016-11-4

Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carboxylate

Cat. No. B1493278
CAS RN: 2098016-11-4
M. Wt: 275.26 g/mol
InChI Key: NCOBOPIYERVNMV-UHFFFAOYSA-N
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Description

Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carboxylate is a chemical compound with the molecular formula C14H13NO5 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CCOC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)OCCO3 . This string provides a text representation of the compound’s structure, including its rings and the connections between its atoms .

Scientific Research Applications

Synthesis and Crystal Structure

The synthesis and crystal structure analysis of related compounds, such as ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, have been extensively studied. These investigations reveal detailed information about their molecular structure, confirmed through methods like IR, 1H and 13C NMR spectroscopy, microanalyses, and X-ray single crystal structure determination. Such studies are crucial for understanding the molecular interactions and properties of these compounds (Marjani, 2013).

Pharmaceutical Applications

Research into compounds structurally related to "Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carboxylate" includes exploring their potential pharmaceutical applications. For instance, derivatives of the compound have been synthesized and evaluated for their potential as antiasthmatic agents (Buckle, Outred, & Rockell, 1981). Additionally, novel anti-depressants have been discovered from structurally novel 5-HT3 receptor antagonists, highlighting the therapeutic relevance of these compounds (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Synthetic and Chemical Reactions

The compound and its derivatives are used as key intermediates in various synthetic reactions to produce a wide range of chemicals. These include the preparation of 5-substituted 2-ethoxy-1,3,4-oxadiazoles, serving as building blocks toward 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones with good to excellent yields (Wet-osot, Phakhodee, & Pattarawarapan, 2017). Such synthetic pathways are fundamental in the development of new materials and pharmaceuticals.

Photolysis and Chemical Transformations

The photolysis and chemical transformations of related ethyl carboxylate compounds have been explored, revealing insights into their reactivity and the formation of novel chemical structures through processes like photoisomerisation and the loss of carbon dioxide (Ang & Prager, 1992). These studies provide valuable information for designing new chemical reactions and understanding the behavior of these compounds under different conditions.

properties

IUPAC Name

ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-2-17-14(16)13-15-8-12(20-13)9-3-4-10-11(7-9)19-6-5-18-10/h3-4,7-8H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOBOPIYERVNMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carboxylate
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Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carboxylate
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Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carboxylate
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Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carboxylate
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Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carboxylate
Reactant of Route 6
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Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carboxylate

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